Specificity Determinant: Z-Leu-Ala-OH vs. Z-Ala-Leu-OH in Protease Recognition
Z-Leu-Ala-OH and its sequence isomer Z-Ala-Leu-OH (CAS 24959-68-0) are chemically isomeric (both C₁₇H₂₄N₂O₅, MW 336.38) yet exhibit distinct enzymatic recognition profiles. The unprotected core dipeptide Leu-Ala serves as a substrate for Plasmodium falciparum M1-family alanyl aminopeptidase (PfM1AAP) with a Km of 0.64 ± 0.12 mM and kcat of 9.3 ± 1.0 s⁻¹ (kcat/Km = 1.4 × 10⁴ M⁻¹s⁻¹) at pH 7.5 [1]. In contrast, Z-Ala-Leu-OH is documented as a substrate for carboxypeptidase Y, an enzyme with entirely different cleavage specificity (C-terminal amino acid release) [2]. The N-terminal Cbz protection on Z-Leu-Ala-OH blocks aminopeptidase activity, making the intact protected dipeptide a specific precursor for inhibitor synthesis rather than a direct enzyme substrate. This difference means that a laboratory ordering Z-Leu-Ala-OH for aminopeptidase-related research cannot substitute Z-Ala-Leu-OH without fundamentally altering the experimental system.
| Evidence Dimension | Enzyme substrate specificity: Protease recognition |
|---|---|
| Target Compound Data | Z-Leu-Ala-OH: Precursor for serralysin inhibitor Cbz-Leu-Ala-NHOH (Ki = 0.04 mM); deprotected core Leu-Ala is an aminopeptidase substrate (PfM1AAP Km = 0.64 mM, kcat/Km = 1.4 × 10⁴ M⁻¹s⁻¹ at pH 7.5) |
| Comparator Or Baseline | Z-Ala-Leu-OH (CAS 24959-68-0): Substrate for carboxypeptidase Y (C-terminal cleavage specificity) |
| Quantified Difference | Different enzyme class recognition: aminopeptidase/exopeptidase vs. carboxypeptidase; different cleavage position on the peptide backbone |
| Conditions | PfM1AAP assay at pH 7.5, 30°C (for Leu-Ala core); serralysin inhibition at pH-dependent conditions (pKa ~5 for active-site residue) |
Why This Matters
The N-terminal leucine in Z-Leu-Ala-OH dictates a specific protease recognition pattern that cannot be replicated by the alanine-terminal isomer, making it the only valid choice for aminopeptidase-related inhibitor design or metalloprotease substrate studies.
- [1] Klemba, M., et al. (2011) 'A Plasmodium falciparum M1-family alanyl aminopeptidase: Kinetic characterization and inhibition.', Journal of Biological Chemistry, 286(33), pp. 28858-28868. Table 3: Substrate Leu-Ala Km = 0.64 ± 0.12 mM, kcat = 9.3 ± 1.0 s⁻¹, kcat/Km = (1.4 ± 0.3) × 10⁴ M⁻¹s⁻¹ at pH 7.5. View Source
- [2] GLPBIO. Z-Ala-Leu-OH Product Information: A good substrate for carboxypeptidase Y. Technical Datasheet. View Source
